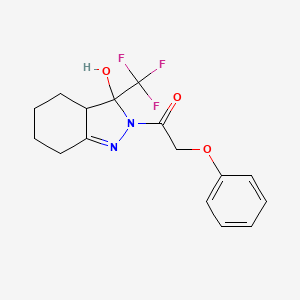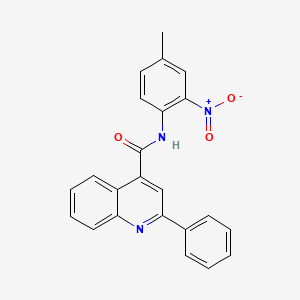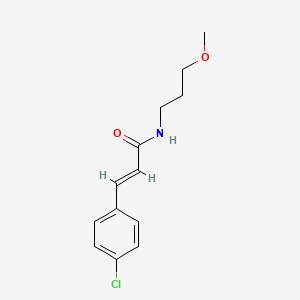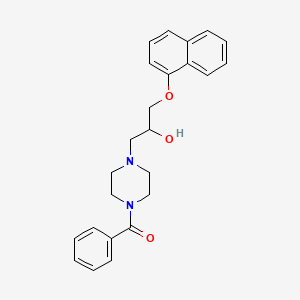![molecular formula C18H25N3O3 B5033369 N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5033369.png)
N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide, also known as DMXAA, is a small molecule drug that has shown promising results in the field of cancer research. DMXAA was initially identified as a potential anti-cancer agent in 2002, and since then, extensive research has been conducted to understand its mechanism of action and potential applications.
Mécanisme D'action
The exact mechanism of action of N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are known to have anti-tumor effects. This compound also appears to target the tumor vasculature, causing it to collapse and cutting off the blood supply to the tumor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been shown to stimulate the production of nitric oxide (NO), which plays a role in vasodilation and immune function. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide is that it has shown potent anti-tumor activity in preclinical studies. This makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Orientations Futures
There are several future directions for research on N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Another area of interest is the investigation of the potential use of this compound in combination with immunotherapy. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide involves a multi-step process that starts with the reaction of 4-methoxyphenylacetonitrile with ethyl bromoacetate to form ethyl 2-(4-methoxyphenyl)acetoacetate. This compound is then reacted with hydrazine hydrate to form 5-(2-(4-methoxyphenyl)ethyl)-1,3,4-oxadiazol-2-amine. The final step involves the reaction of this compound with diethyl malonate to form this compound.
Applications De Recherche Scientifique
N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide has been extensively studied for its anti-cancer properties. In preclinical studies, this compound has demonstrated potent anti-tumor activity against a range of cancer types, including lung, breast, and colon cancer. This compound has been shown to induce tumor cell death by triggering the release of cytokines and activating the immune system.
Propriétés
IUPAC Name |
N,N-diethyl-3-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-21(5-2)18(22)13-12-17-20-19-16(24-17)11-8-14-6-9-15(23-3)10-7-14/h6-7,9-10H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREVJFLUKPCLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=NN=C(O1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5033302.png)

![ethyl 7-cyclopropyl-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5033308.png)


![1-methyl-4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5033329.png)
![4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5033335.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B5033345.png)

![ethyl 1-[(5-acetyl-3-thienyl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5033356.png)
![3,5-dichloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5033374.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5033379.png)

